molecular formula C23H16F3NO2 B2702990 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-94-5

2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2702990
CAS No.: 337921-94-5
M. Wt: 395.381
InChI Key: LJPXKLICMCAVEE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a substituted quinoline derivative characterized by a 4-methoxyphenoxy group at position 2 and a 3-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxyphenoxy moiety contributes to electronic modulation and binding interactions .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3NO2/c1-28-18-9-11-19(12-10-18)29-22-20(14-16-5-2-3-8-21(16)27-22)15-6-4-7-17(13-15)23(24,25)26/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPXKLICMCAVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The 4-methoxyphenoxy group and the 3-(trifluoromethyl)phenyl group can be introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been extensively studied for its potential therapeutic effects, including:

  • Anti-Cancer Activity :
    • Research indicates that it may inhibit key signaling pathways involved in cancer cell proliferation, particularly the mTOR pathway. A study demonstrated that derivatives similar to this compound effectively inhibited mTORC1 and mTORC2 substrates at low concentrations (2 nM and 10 nM) in cellular assays, suggesting promising candidates for cancer therapy.
  • Anti-Inflammatory Activity :
    • The compound is believed to modulate the production of inflammatory cytokines and inhibit cyclooxygenase enzymes, which play critical roles in inflammatory responses. This activity could be beneficial in treating inflammatory diseases .
  • Antimicrobial Activity :
    • It has shown significant efficacy against resistant bacterial strains. The presence of the trifluoromethyl group enhances its antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Biological Research

In biological research, 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline serves as a probe to study molecular interactions and biological pathways. Its unique structure allows researchers to explore its effects on various biological systems.

Material Science

This compound is being investigated for potential applications in organic electronics and photonics due to its unique electronic properties. Its ability to absorb light and conduct electricity makes it a candidate for use in advanced materials.

Case Study 1: Inhibition of mTOR Pathway

A study focused on quinoline derivatives found that compounds similar to 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline effectively inhibited mTOR signaling pathways, which are crucial for cancer cell growth. This inhibition was observed at remarkably low concentrations, indicating strong potential for therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of quinoline derivatives against resistant bacterial strains. The study highlighted that structural modifications, particularly the introduction of trifluoromethyl groups, significantly enhanced antimicrobial efficacy against various pathogens .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets. For example:

    Anti-Cancer Activity: It may inhibit the activity of certain kinases or enzymes involved in cell proliferation.

    Anti-Inflammatory Activity: It may modulate the production of inflammatory cytokines or inhibit the activity of cyclooxygenase enzymes.

    Antimicrobial Activity: It may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in the target compound and enhances lipophilicity and metabolic stability compared to chloro/methoxy substituents in .
  • Sulfonyl/nitro groups (e.g., ) introduce strong electron-withdrawing effects, which may alter redox properties and target binding .
2.2. Physicochemical Properties

Lipinski’s descriptors and polar surface area (PSA) are critical for drug-likeness (Table 2):

Compound Name Molecular Weight cLogP H-Bond Acceptors H-Bond Donors PSA (Ų)
Target Compound ~450 (estimated) ~6.5* 6 0 ~60
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 448.91 6.59 7 0 66.7
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 425.87 ~5.0† 5 1 ~75
4-{3-[3-(Methylsulfonyl)phenoxy]phenyl}-8-(trifluoromethyl)quinoline 443.44 ~4.5‡ 7 0 ~90

*Estimated based on trifluoromethyl group’s contribution. †Lower cLogP due to amino group. ‡Reduced cLogP from sulfonyl group’s polarity.

Key Observations :

  • Amino-substituted derivatives (e.g., 4k ) have lower cLogP but higher PSA, balancing solubility and permeability.

Key Differences :

  • Microwave-assisted synthesis (e.g., ) improves reaction efficiency compared to conventional heating.

Biological Activity

2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer, inflammation, and microbial infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C23H16F3NO2
  • Molecular Weight : 395.37 g/mol
  • CAS Number : 337921-94-5

The biological activity of 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline can be attributed to its interaction with various molecular targets:

  • Anti-Cancer Activity :
    • The compound may inhibit specific kinases involved in cell proliferation, such as mTOR (mechanistic target of rapamycin), which plays a crucial role in cellular growth and metabolism. Inhibitors of mTOR have been shown to possess anti-tumor properties by disrupting cancer cell growth pathways .
  • Anti-Inflammatory Activity :
    • It potentially modulates the production of inflammatory cytokines and inhibits cyclooxygenase enzymes, which are critical in the inflammatory response.
  • Antimicrobial Activity :
    • The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, contributing to its antimicrobial effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related quinoline derivatives:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-CancerInhibition of mTOR signaling pathways
Anti-InflammatoryModulation of cytokine production
AntimicrobialDisruption of bacterial membranes

Case Study: Inhibition of mTOR

In a study examining various quinoline derivatives, including those similar to 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, researchers found that these compounds effectively inhibited mTORC1 and mTORC2 substrates at low concentrations (2 nM and 10 nM) in cellular assays. This suggests that quinoline derivatives could serve as promising candidates for cancer therapy due to their selective inhibition of critical growth pathways .

Case Study: Antimicrobial Properties

Another investigation into the antimicrobial properties demonstrated that quinoline derivatives exhibited significant activity against resistant strains of bacteria. The study highlighted that modifications in the chemical structure, such as the introduction of trifluoromethyl groups, enhanced the compounds' efficacy against various pathogens .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) based on analogous quinoline syntheses. For example, condensation reactions with aldehydes/ketones (as in ) or nucleophilic aromatic substitution ( ) can be adapted. Monitor reaction progress via TLC/HPLC and purify using column chromatography (hexane-EtOAc gradients, as in ). Characterize intermediates via 1^1H NMR (e.g., δ 3.77 ppm for methoxy groups ) and IR (e.g., 1193 cm1^{-1} for trifluoromethyl vibrations ).

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., methoxyphenoxy and trifluoromethylphenyl groups) .
  • IR Spectroscopy : Identify functional groups like C-F (1131–1193 cm1^{-1}) and methoxy C-O (∼1250 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C23_{23}H16_{16}F3_3NO2_2) .
  • X-ray Crystallography (if crystalline): Resolve regioselectivity and stereochemistry, as demonstrated for nitroquinoline derivatives .

Q. How should researchers design preliminary biological activity assays for this compound?

  • Methodological Answer : Prioritize assays based on known quinoline bioactivities. For example:

  • Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., quinoline 2-oxidoreductase in ) using spectrophotometric assays.
  • Cytotoxicity Screening : Use cancer cell lines (e.g., MTT assay) with IC50_{50} determination .
  • Probe Development : Label the compound with fluorescent tags (e.g., dansyl chloride) to track cellular uptake .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of this compound?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents at the 4-methoxyphenoxy or trifluoromethylphenyl positions (e.g., replace methoxy with ethoxy or halogens) .
  • QSAR Modeling : Use computational tools (e.g., DFT, molecular docking) to correlate electronic properties (logP, HOMO/LUMO) with activity data .
  • Biological Profiling : Compare activity across modified derivatives in enzyme/cell-based assays to identify critical pharmacophores .

Q. What strategies resolve contradictions in pharmacological data (e.g., mutagenicity vs. antitumor activity)?

  • Methodological Answer :

  • Mechanistic Studies : Use comet assays or 32^{32}P-postlabeling to assess DNA adduct formation (as in for nitroquinolines) .
  • Dose-Response Analysis : Determine if mutagenicity is concentration-dependent and occurs at non-therapeutic doses .
  • Comparative Genomics : Identify metabolic pathways (e.g., CYP450 isoforms) that activate or detoxify the compound .

Q. How can regioselectivity in electrophilic aromatic substitution (EAS) reactions be controlled during synthesis?

  • Methodological Answer :

  • Directing Group Effects : The methoxyphenoxy group acts as an electron-donating para-director, while the trifluoromethylphenyl group is meta-directing. Use DFT calculations to predict EAS sites .
  • Experimental Validation : Perform bromination or nitration reactions and analyze products via 1^1H NMR/X-ray .

Q. What computational methods validate degradation pathways under physiological conditions?

  • Methodological Answer :

  • Metabolite Prediction : Use software like Meteor (Lhasa Limited) to simulate Phase I/II metabolism .
  • In Vitro Confirmation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Methodological Considerations

  • Synthetic Scale-Up : For multi-step syntheses, optimize each step using DoE (Design of Experiments) to minimize side products .
  • Analytical Validation : Follow ICH guidelines for HPLC method validation (linearity, LOD/LOQ) when quantifying purity .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, drying time) to mitigate variability .

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